Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a unique 1-oxaspiro[2.5]octane core, featuring an ethyl ester group at position 2 and a methyl substituent at position 5. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol (calculated). The compound is registered under CAS number 93904-83-7 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
Structurally, the spiro framework consists of a five-membered oxolane ring fused to a three-membered cyclopropane-like ring, creating significant steric constraints. This architecture influences its physicochemical behavior, including solubility and stability.
Properties
CAS No. |
102877-84-9 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-5-8(2)7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
HSSYKKITNXXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
The following analysis compares Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally analogous spiro compounds, bicyclic esters, and derivatives with varying substituents.
Structural Analogues: Spirocyclic Esters
Key Observations :
- Substituent Effects: The ethyl ester in the target compound contrasts with the methyl ester in , which may alter volatility and flavor profile. Fluorine in improves lipophilicity and metabolic resistance, making it relevant for drug design.
- Spiro vs. Bicyclic Systems: Bicyclo[2.2.2]octane derivatives (e.g., Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate, mp 227–229°C ) exhibit rigid, fused-ring systems with amino functionalization, favoring pharmaceutical applications (e.g., as intermediates for bioactive molecules). In contrast, spiro compounds prioritize flavoring or material science due to their compact, strain-modified frameworks.
Functional Group Variations
- Amino vs. Ester Groups: Bicyclic amino esters () form hydrochloride salts with higher melting points (e.g., mp 227–229°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to neutral spiro esters.
Biological Activity
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, examining its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a distinctive spirocyclic framework that contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 212.29 g/mol. The presence of the ester functional group is significant for its chemical behavior and potential applications in drug development.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may interact with bacterial membranes or enzymes, potentially inhibiting growth or causing cell death.
- Anticancer Activity : Similar compounds have shown promise in cancer research, indicating that this compound may also possess cytotoxic effects against certain cancer cell lines.
- Enzyme Modulation : The compound's structure allows it to potentially bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
The mechanism of action for this compound is not fully elucidated but may involve:
- Electrophilic Interactions : The compound may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids, leading to modifications that alter biological functions.
- Binding Affinity : Its unique structural features may enhance binding affinity to specific biomolecules, influencing their activity and resulting in physiological effects.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The observed IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Q & A
Q. What are the key structural features of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate, and how do they influence its reactivity?
The compound features a spirocyclic core connecting a cyclohexane and a cyclopropane ring via an oxygen atom, with an ethyl carboxylate and methyl substituent. This spiro architecture imposes steric constraints, affecting ring puckering dynamics and reactivity. The carboxylate group enables nucleophilic substitution or ester hydrolysis, while the methyl group modulates electronic and steric effects in reactions. Conformational analysis using Cremer-Pople puckering coordinates (amplitude and phase parameters) is critical for understanding strain and reactivity .
Q. What multi-step synthetic routes are reported for this compound?
A common approach involves cyclopropanation via Simmons-Smith reaction of a preformed cyclohexene-derived ester, followed by oxidation or functionalization. For example, a precursor ethyl ester undergoes [2+1] cycloaddition with a methylene donor (e.g., CH₂I₂/Zn(Cu)) to form the spirocyclic core. Reaction conditions (e.g., temperature, catalyst) must be optimized to minimize byproducts like ring-opening derivatives .
Q. What basic biological activities have been observed for this compound?
Structural analogs (e.g., ethyl-substituted spirocyclic peroxides) show moderate cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ ~360–590 nM) and antimicrobial potential. These activities are attributed to spiro strain-driven interactions with enzymes or DNA, though exact targets require further validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in reported molecular geometries of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, conflicting computational predictions about ring puckering can be resolved by analyzing displacement parameters and hydrogen-bonding networks. ORTEP-III graphical representations help visualize thermal ellipsoids and validate spirocyclic distortions .
Q. How do conformational dynamics impact the compound’s biological selectivity?
Pseudorotation in the spirocyclic system alters binding pocket compatibility. Molecular dynamics simulations paired with experimental data (e.g., NMR coupling constants) reveal that the equatorial orientation of the methyl group enhances hydrophobic interactions with enzyme active sites. Contrastingly, axial positioning reduces affinity due to steric clashes .
Q. What methodologies address contradictions in cytotoxicity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., MTT assays under hypoxia-mimicking conditions) and orthogonal validation (e.g., flow cytometry for apoptosis) are recommended. For example, a study showing selective cytotoxicity (selectivity index = 28 in HepG2 vs. LO2 cells) used strict adherence to CLSI guidelines, minimizing false positives .
Q. How can hydrogen-bonding patterns explain crystallization challenges for derivatives?
Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like dimers in carboxylate derivatives. Poorly crystalline analogs often lack strong donor-acceptor pairs (e.g., absence of -OH groups). Co-crystallization with urea or thiourea can improve lattice stability via complementary H-bonding .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
